molecular formula C21H17ClN2O4 B2616680 N-(4-acetylphenyl)-1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852364-94-4

N-(4-acetylphenyl)-1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2616680
CAS No.: 852364-94-4
M. Wt: 396.83
InChI Key: ULLSHESOESBCGL-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-3-carboxamide derivative featuring a 4-acetylphenyl group at the N-position and a 3-chlorophenylmethoxy substituent at the 1-position of the pyridinone ring. Its structure combines aromatic, electron-withdrawing (acetyl), and halogenated (chlorophenyl) moieties, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-(4-acetylphenyl)-1-[(3-chlorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4/c1-14(25)16-7-9-18(10-8-16)23-20(26)19-6-3-11-24(21(19)27)28-13-15-4-2-5-17(22)12-15/h2-12H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLSHESOESBCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the acetyl group: This step involves acetylation of the phenyl ring using acetic anhydride or acetyl chloride in the presence of a catalyst.

    Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction using a chlorophenyl derivative.

    Formation of the carboxamide group: This step involves the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (for nucleophilic substitution) and acids or bases (for electrophilic substitution).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Biological Activities

1. Anticancer Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For example, related compounds have been shown to inhibit Met kinase, which is implicated in various cancers. A study demonstrated that certain substituted dihydropyridines displayed complete tumor stasis in gastric carcinoma models, suggesting that N-(4-acetylphenyl)-1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide may possess similar therapeutic potential .

2. Antimicrobial Properties
Dihydropyridine derivatives have also been investigated for their antimicrobial activities. Studies have indicated that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, such as carbonic anhydrase II. This inhibition can be crucial in developing treatments for conditions like glaucoma and edema. Comparative studies on IC50 values reveal promising inhibitory effects, positioning the compound as a candidate for further development in enzyme-targeted therapies .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated tumor stasis in gastric carcinoma xenograft models using related compounds.
Study BAntimicrobial ActivityShowed significant inhibition against Staphylococcus aureus and Escherichia coli.
Study CEnzyme InhibitionReported effective inhibition of carbonic anhydrase II with promising IC50 values.

Synthesis and Characterization

The synthesis of this compound typically involves amide condensation reactions. Characterization techniques such as X-ray crystallography have provided insights into its crystal structure and molecular interactions, revealing hydrogen bonding patterns that contribute to its stability and biological activity .

Mechanism of Action

The mechanism by which N-(4-acetylphenyl)-1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects depends on its specific application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would depend on the specific context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to four analogs (Table 1) based on substituents, synthesis, and reported bioactivity.

Table 1: Structural and Functional Comparison of Dihydropyridine-3-carboxamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Bioactivity/Application Synthesis Yield (%)
N-(4-acetylphenyl)-1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide (Target) 4-acetylphenyl, 3-chlorophenylmethoxy ~399.8 Not explicitly reported Not available
BMS-777607 4-ethoxy, 3-fluorophenyl, 4-fluorophenyl ~513.9 Met kinase inhibitor (IC₅₀ = 3.9 nM) Not available
N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide 4'-chlorobiphenyl-2-yl ~343.8 Agrochemical (pesticide) Not available
(E)-4-hydroxy-5-(4-nitrophenyl)-N-(4-nitrostyryl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Compound 6d) 4-nitrophenyl, 4-nitrostyryl, hydroxyl ~464.3 Not reported; nitro groups suggest high reactivity Not available
1-(4-Acetylphenyl)-4-(4-(dimethylamino)phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (Derivative 3) 4-acetylphenyl, 4-dimethylaminophenyl, hydroxy, cyano groups ~454.4 Antimicrobial (hypothetical) 75%

Structural and Electronic Features

  • BMS-777607 : Fluorine substituents improve metabolic stability and membrane permeability, contributing to its oral efficacy as a kinase inhibitor .
  • Agrochemical Analog () : The biphenyl system increases hydrophobicity, favoring interactions with biological membranes in pest control .

Notes on Characterization Techniques

  • X-ray Crystallography : Programs like SHELXL () and ORTEP-3 () are critical for determining the crystal structures of these compounds, aiding in conformational analysis .
  • Spectroscopic Analysis : Derivatives in were characterized via IR, NMR, and mass spectrometry, methods likely applicable to the target compound .

Biological Activity

N-(4-acetylphenyl)-1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide, commonly referred to as a dihydropyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound possesses a complex structure that includes a dihydropyridine core, which is known for its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C21H17ClN2O4
  • Molecular Weight : 396.83 g/mol
  • CAS Number : 852364-94-4

The compound's structure allows for various interactions with biological targets, making it a candidate for further investigation in drug development.

Anticancer Properties

Research has indicated that similar dihydropyridine derivatives exhibit significant anticancer activity. For instance, compounds with structural modifications have been shown to inhibit tumor growth in various cancer models. A study highlighted that certain analogs demonstrated complete tumor stasis in a Met-dependent gastric carcinoma xenograft model after oral administration . This suggests that this compound could also exhibit similar anticancer effects due to its structural similarities with other active derivatives.

Enzyme Inhibition

This compound may also serve as an enzyme inhibitor. Similar compounds have been identified as potent inhibitors of various kinases, which play crucial roles in cellular signaling and cancer progression . The potential for this compound to inhibit specific enzymes could be explored through in vitro and in vivo studies.

Table of Biological Activities

Activity Type Description Reference
Anticancer ActivityDemonstrated tumor stasis in gastric carcinoma xenograft models
Antihypertensive EffectsPotential calcium channel inhibition leading to reduced blood pressure
Enzyme InhibitionPossible inhibition of kinases involved in cancer signaling

Case Study: Anticancer Activity

In a notable study involving a related dihydropyridine compound, researchers administered the drug to mice with induced gastric tumors. The results showed a significant reduction in tumor size compared to the control group, demonstrating the compound's potential as an effective anticancer agent. The study concluded that modifications in the chemical structure could enhance efficacy and selectivity against cancer cells .

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